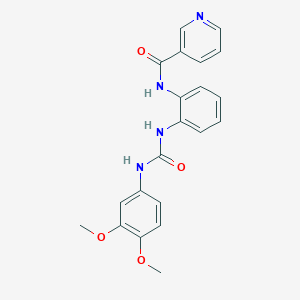

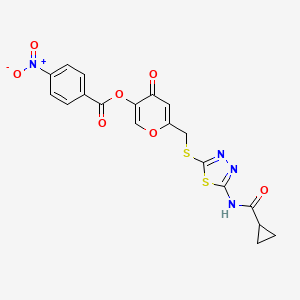

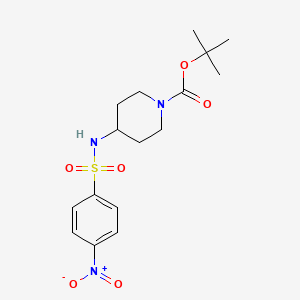

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 and is involved in various metabolic processes within the body. Nicotinamide and its derivatives have been extensively studied due to their biological significance and potential therapeutic applications. The compound is structurally related to nicotinamide, featuring additional functional groups that may alter its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of derivatives related to nicotinamide often involves the modification of the nicotinamide moiety to introduce various substituents that can confer different properties to the molecule. For instance, the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has been reported to yield compounds with significant herbicidal activity . Although the specific synthesis of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of nicotinic acid or nicotinamide as starting materials, followed by the introduction of the ureido and dimethoxyphenyl groups through appropriate chemical reactions.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can be analyzed using various spectroscopic techniques, including vibrational spectroscopy. Studies on similar compounds, such as N-phenyl-3-pyridinecarboxamide, have utilized conformational analysis and vibrational spectral analysis to predict stable molecular structures and assign vibrational frequencies . The molecular structure of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide would likely exhibit characteristic features such as hydrogen bonding and mesomeric effects, which can be inferred from the structural analysis of related compounds.

Chemical Reactions Analysis

Nicotinamide and its derivatives participate in a variety of chemical reactions, often as part of metabolic pathways. For example, N-methyl-nicotinamide can be oxidized to N-methyl-2-pyridone-5-carboxamide, a major metabolite of nicotinamide . The chemical reactivity of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide would be influenced by its functional groups, potentially leading to interactions with enzymes and other biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are crucial for their biological activity and potential as pharmaceutical agents. For instance, the metabolite N-methyl-2-pyridone-5-carboxamide has been identified as a uremic toxin with implications for the treatment of high levels of phosphorus in end-stage renal disease . The properties of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide, such as solubility, stability, and reactivity, would be important for understanding its behavior in biological systems and its potential therapeutic applications. Vibrational spectroscopy and quantum chemical studies on related compounds provide insights into the electronic transitions, molecular reactivity, and possible reactive sites, which are relevant for pharmaceutical applications .

Applications De Recherche Scientifique

Antioxidant Properties and Skin Disease Treatment

Nicotinamide, a component of crucial coenzymes like NAD+ and NADP+, plays a significant role in oxidation-reduction reactions within biological systems. Its antioxidant action, primarily through poly-adenosine diphosphate-ribose polymerase (PARP) inhibition, makes it a candidate for preventing and treating several skin diseases. Its established use in systemic therapy of pellagra and potential applications in acne-prone skin care highlight its therapeutic versatility (Otte, Borelli, & Korting, 2005).

DNA Repair Stimulation

Nicotinamide has been shown to stimulate DNA repair synthesis in human lymphocytes following damage from UV irradiation and chemical agents. This ability to enhance DNA repair mechanisms underscores its potential in reducing the mutagenic effects of environmental stressors on cells (Berger & Sikorski, 1980).

Metabolic Effects in Cancer Cells

Research has explored nicotinamide's metabolic effects on cancer cells, particularly through the inhibition of NAMPT, a key enzyme in nicotinamide adenine dinucleotide (NAD+) synthesis. This inhibition impacts cellular metabolism, suggesting a potential therapeutic approach in cancer treatment by targeting metabolic pathways (Tolstikov et al., 2014).

Corrosion Inhibition

Nicotinamide derivatives have been investigated for their corrosion inhibition properties on metals in acidic environments. This application is crucial in industrial chemistry for preventing metal degradation and extending the lifespan of metallic structures (Chakravarthy, Mohana, & Kumar, 2014).

Chemoprevention and Therapy in Cancer

Nicotinamide's role in cancer chemoprevention and therapy has been confirmed in clinical trials, especially for non-melanoma skin cancers. Its safety, tolerability, and cost-effectiveness make it a promising agent for further research and development in oncology (Nikas, Paschou, & Ryu, 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that compounds of the phenethylamine class, such as this one, often interact with neurotransmitter systems

Mode of Action

Phenethylamines typically exert their effects by interacting with the body’s neurotransmitter systems . They can act as agonists or antagonists at various receptor sites, or they can influence the reuptake or degradation of certain neurotransmitters .

Biochemical Pathways

Given its structural similarity to phenethylamines, it may influence pathways involving neurotransmitters such as dopamine

Result of Action

Phenethylamines often have psychoactive effects due to their interaction with neurotransmitter systems . The specific effects of this compound would depend on its exact mode of action and the biochemical pathways it affects.

Propriétés

IUPAC Name |

N-[2-[(3,4-dimethoxyphenyl)carbamoylamino]phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-28-18-10-9-15(12-19(18)29-2)23-21(27)25-17-8-4-3-7-16(17)24-20(26)14-6-5-11-22-13-14/h3-13H,1-2H3,(H,24,26)(H2,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVHCZNTGGBCMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

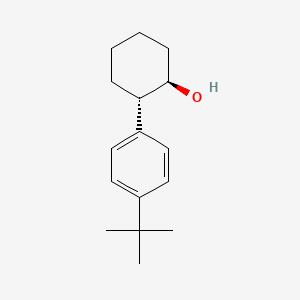

![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)

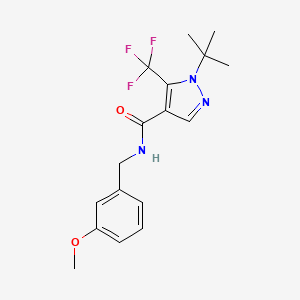

![(4-Chlorophenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3013875.png)

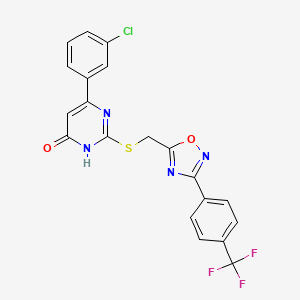

![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3013878.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3013879.png)

![7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013888.png)

![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3013890.png)